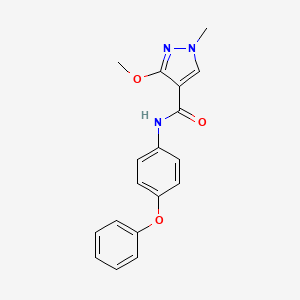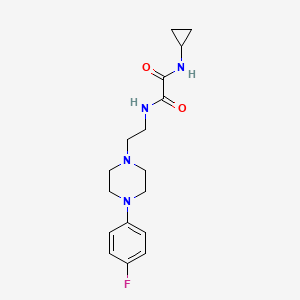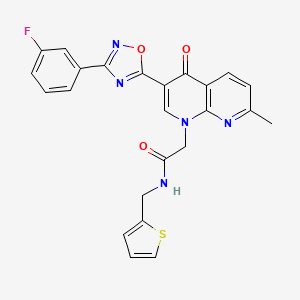
2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide" is a structurally complex molecule that may be related to the family of acetamide derivatives. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and biological activity, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives is detailed in the first paper, where a linear synthesis approach is used to create novel 2-chloro N-aryl substituted acetamide derivatives. These compounds are synthesized and then characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . While the exact synthesis of the compound is not described, the methods used for these related compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The first paper does not provide specific details on the molecular structure analysis of the synthesized compounds beyond their characterization techniques . However, these techniques are typically used to confirm the structure of synthesized compounds, suggesting that a similar approach would be used to analyze the molecular structure of "2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide".
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of acetamide derivatives are not explicitly detailed in the provided papers. However, the synthesis process generally involves the formation of amide bonds and the introduction of various substituents to the acetamide backbone . The second paper discusses the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which involves exploring variants in N-acyl, N-alkyl, and amino functions . This suggests that the synthesis of the compound would also involve careful consideration of the substituents and their impact on the chemical properties of the final product.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their structure. The first paper reports the cytotoxicity of the synthesized compounds on various human leukemic cell lines, providing IC50 and CC50 values, which are important indicators of the compounds' biological activity . The second paper describes the biological evaluation of synthesized compounds as opioid kappa agonists, with some compounds exhibiting potent analgesic effects in a mouse model . These studies suggest that the physical and chemical properties of the compound would also need to be evaluated in terms of its biological activity and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Radioligand Development for PET Imaging
Compounds with similar structural features have been synthesized for use as radioligands in Positron Emission Tomography (PET) imaging. For example, Dollé et al. (2008) discussed the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlighting the importance of specific structural motifs for binding affinity and selectivity in radiotracer development (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Anticancer Activity
Modifications to similar chemical structures have shown remarkable anticancer effects. Wang et al. (2015) modified N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety, demonstrating potent antiproliferative activities against human cancer cell lines, suggesting potential applications in cancer therapy (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Antimicrobial and Anti-Inflammatory Agents
Compounds with structural similarities have also been explored for their antimicrobial and anti-inflammatory properties. Sunder and Maleraju (2013) synthesized derivatives with potent anti-inflammatory activity, indicating the relevance of such compounds in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Insecticidal Activity
Fadda et al. (2017) discussed the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety, demonstrating the potential of structurally similar compounds in agricultural applications, such as pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Eigenschaften
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2S/c1-28-13-5-6-18(28)14-21-26-27-23(29(21)17-11-9-16(24)10-12-17)32-15-22(30)25-19-7-3-4-8-20(19)31-2/h3-13H,14-15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUPZSCBBKRSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Methyl-5-(oxolan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2552078.png)



![6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B2552084.png)

![3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2552086.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552088.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2552093.png)


![1-ethyl-7-(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2552097.png)
